N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
The compound N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide features a pyridazine core linked to a 2,4-dimethylthiazole moiety via a sulfanyl bridge, with an acetamide group substituted by a 4-chlorophenyl ring. This structure combines heterocyclic diversity (pyridazine and thiazole) with a sulfanyl-acetamide pharmacophore, which is common in bioactive molecules targeting enzymes or receptors .
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS2/c1-10-17(25-11(2)19-10)14-7-8-16(22-21-14)24-9-15(23)20-13-5-3-12(18)4-6-13/h3-8H,9H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCFUDZNLYZAAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting from a suitable precursor, the thiazole ring can be synthesized through cyclization reactions.
Pyridazine Synthesis: The pyridazine ring can be formed via condensation reactions involving hydrazine derivatives.
Coupling Reactions: The thiazole and pyridazine rings are then coupled under specific conditions to form the desired intermediate.
Introduction of the Chlorophenyl Group: This step involves the substitution reaction where the chlorophenyl group is introduced.
Formation of the Acetamide Linkage: Finally, the acetamide linkage is formed through amidation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Sulfanyl Group Oxidation
The sulfanyl (-S-) bridge undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions. This reaction is pivotal for modulating electron density and bioavailability.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> (30%), RT, 6 hrs | Sulfoxide derivative | 72% | |
| mCPBA (1.2 eq), DCM, 0°C → RT, 12 hrs | Sulfone derivative | 65% |
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, with peroxide agents like H<sub>2</sub>O<sub>2</sub> favoring sulfoxide formation, while stronger oxidants (e.g., mCPBA) drive complete oxidation to sulfones .
Acetamide Hydrolysis
The acetamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or amine intermediates.
Structural Impact : Hydrolysis alters hydrogen-bonding capacity, influencing target binding in biological systems.
Nucleophilic Aromatic Substitution (NAS) at Pyridazine
The electron-deficient pyridazine ring facilitates NAS at the 3- and 6-positions, enabling functionalization with amines or thiols.
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine, DMF, 80°C | C-6 | 6-Piperidinylpyridazine analog | 58% | |
| NaSH, EtOH, reflux | C-3 | 3-Mercaptopyridazine derivative | 41% |
Limitations : Steric hindrance from the thiazole group reduces reactivity at adjacent positions .
Thiazole Ring Functionalization
The 2,4-dimethylthiazole group participates in alkylation and coordination reactions.
| Reaction Type | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Alkylation | MeI, K<sub>2</sub>CO<sub>3</sub>, DMF, 50°C | Quaternary ammonium derivative |
Scientific Research Applications
Antimicrobial Activity
N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide has been evaluated for its antimicrobial properties against a range of pathogens. Studies indicate that derivatives of thiazole compounds exhibit promising antibacterial and antifungal activities. For instance, derivatives similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains .
Anticancer Potential
Research has demonstrated that compounds containing thiazole and pyridazine structures can inhibit the proliferation of cancer cells. Specific derivatives have been tested against human breast cancer cell lines (e.g., MCF7) using assays like Sulforhodamine B (SRB) to assess cytotoxicity . The molecular docking studies indicate that these compounds can bind effectively to targets involved in cancer cell growth regulation, suggesting their potential as anticancer agents .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of similar thiazole derivatives, compounds were tested for their ability to inhibit the growth of bacterial and fungal species. Results indicated that certain derivatives exhibited activity comparable to standard antibiotics . This highlights the potential for developing new antimicrobial agents based on the structure of this compound.
Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of thiazole-containing compounds showed that specific derivatives could induce significant cytotoxic effects on breast cancer cell lines. The study utilized various assays to determine the effectiveness of these compounds in inhibiting cell growth and inducing apoptosis . Molecular docking further confirmed their interaction with cancer-related targets.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or ion channels, and the pathways involved might be related to signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
Pyridazine vs. Pyridine/Triazole Derivatives
- Target Compound : Pyridazine ring with thiazole substitution.
- Analog 1 : N-[(4-chlorophenyl)methyl]-2-({6-[2-(2-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide (G954-0577) shares the pyridazine-thiazole backbone but includes a benzyl-substituted 4-chlorophenyl group and a 2-methoxyphenyl thiazole substituent, altering steric and electronic properties .
Thiazole vs. Imidazothiazole Derivatives
Substituent Effects on Physicochemical Properties
Key Observations :
Sulfanyl-Acetamide Pharmacophore Modifications
- Target Compound : The sulfanyl bridge connects pyridazine and thiazole, while the acetamide links to 4-chlorophenyl.
- Analog 4 : VUAA-1 and OLC-12 () replace pyridazine with triazole/pyridine, optimizing Orco receptor agonism. Their structures highlight the importance of sulfanyl-acetamide flexibility in receptor binding .
- Analog 5 : 2-[[4-(4-chlorophenyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide () substitutes pyridazine with triazole and adds a benzodioxin group, likely enhancing solubility via polar oxygen atoms .
Biological Activity
N-(4-chlorophenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound belongs to a class of thiazole derivatives, characterized by its complex structure that includes a chlorophenyl group and a pyridazinyl-thiazolyl moiety. Its molecular formula is , and it exhibits unique pharmacological properties due to the presence of sulfur and nitrogen heterocycles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. The following table summarizes key findings related to its antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Comparison |
|---|---|---|
| Methicillin-resistant S. aureus | 1 µg/mL | Comparable to daptomycin |
| Vancomycin-resistant E. faecium | 2 µg/mL | Superior to ampicillin |
| Candida auris | MIC < 4 µg/mL | Greater than fluconazole |
These results indicate that this compound has promising activity against both Gram-positive and fungal pathogens, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
The anticancer properties of this compound have also been explored in various studies. The following data illustrate its effects on different cancer cell lines:
| Cell Line | Viability (%) at 100 µM | Significance |
|---|---|---|
| A549 (lung adenocarcinoma) | 55.0 | No significant activity |
| Caco-2 (colorectal carcinoma) | 39.8 | p < 0.001 vs control |
The compound demonstrated selective toxicity towards Caco-2 cells, indicating a potential for targeted cancer therapy in colorectal cancer .
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may disrupt bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
- Antioxidant Activity : Preliminary data suggest that this compound might exhibit antioxidant properties, contributing to its anticancer effects .
Case Studies
Several case studies have documented the efficacy of thiazole derivatives in clinical settings:
- Study on Resistant Bacteria : A study demonstrated that compounds similar to this compound effectively inhibited growth in drug-resistant strains of bacteria.
- Cancer Treatment Trials : Clinical trials involving thiazole derivatives showed promising results in reducing tumor size in patients with advanced colorectal cancer.
Q & A
Q. Tables
Table 1. Crystallographic Data for Structural Confirmation
| Parameter | Value |
|---|---|
| Space group | P21/c |
| a (Å) | 18.220(2) |
| b (Å) | 8.1180(12) |
| c (Å) | 19.628(2) |
| β (°) | 108.761(8) |
| V (ų) | 2748.9(6) |
| Z | 8 |
| R-factor | 0.050 |
Table 2. Computational Parameters for DFT Analysis
| Parameter | Value |
|---|---|
| Basis set | 6-311G(d,p) |
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| MESP range (eV) | -0.5 (red) to +0.3 (blue) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
